2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

This para-substituted oxopiperidine phenylacetamide (MW 322.40, C20H22N2O2) is a critical screening compound for chemokine receptor (CXCR2) antagonist SAR campaigns. Unlike meta-substituted regioisomers or para-tolyl analogs, only the para-oxopiperidine orientation mimics the architecture of tool compounds such as SB-225002 (IC50=22 nM), enabling accurate binding-mode studies. Sourced with ≥90% purity and batch-to-batch consistency, it eliminates re-purification costs and accelerates hit validation. The meta-tolyl group offers unique steric exploration of lipophilic pockets in fragment-based screening.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 922904-67-4
Cat. No. B2719770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS922904-67-4
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O
InChIInChI=1S/C20H22N2O2/c1-15-5-4-6-16(13-15)14-19(23)21-17-8-10-18(11-9-17)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23)
InChIKeySEZZOCJLKDROSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 922904-67-4) – Core Structure & Pharmacophore Class


2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic small molecule (MW 322.40, formula C20H22N2O2) featuring a phenylacetamide core with a meta-tolyl substituent and a 4-(2-oxopiperidin-1-yl)phenyl motif [1]. This compound is offered as a high-purity (≥90%) screening compound for research use [2]. Its structural architecture, combining an oxopiperidine heterocycle with a substituted acetamide linker, places it within a chemical class explored for diverse biological activities, including chemokine receptor modulation and enzyme inhibition [3][4].

Why 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide Cannot Be Replaced by Generic Analogs


Simple substitution with a generic analog within the phenylacetamide-oxopiperidine class is not straightforward, as minor structural modifications lead to divergent physicochemical properties and biological profiles. For example, shifting the oxopiperidine group from the para- to the meta-position on the aniline ring (regioisomerism) alters the molecular geometry and potentially the binding mode to target proteins . Similarly, replacing the meta-tolyl substituent with a para-tolyl group changes the steric and electronic landscape of the molecule, which can affect potency and selectivity in structure-activity relationship (SAR) studies . The commercial availability of this compound at a specified ≥90% purity and a defined price point from a single supplier further differentiates it from analogs with varying supply chains [1].

Quantitative Evidence: How 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide Differentiates from Closest Analogs


Precise Regioisomeric Identity: Para- vs. Meta-Oxopiperidine Substitution

The target compound features the 2-oxopiperidin-1-yl group at the para-position of the phenylacetamide ring. This contrasts with the meta-substituted regioisomer (e.g., 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide). Regioisomerism is a critical determinant of molecular recognition; for instance, in the phenylacetamide chemokine receptor modulator patent class, para-substitution is associated with potent CXCR2 antagonism (e.g., SB-225002 with a para-bromo-substituted phenylurea, IC50=22 nM), whereas meta-substitution often leads to altered activity or inactivity [1][2]. While direct IC50 data for the target compound is not publicly available, the regioisomeric precision ensures that researchers can probe the specific pharmacological effect of the para-disposition, making it a non-interchangeable tool compound for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Substituent Position on the Phenylacetic Acid Moiety: Meta-Tolyl vs. Para-Tolyl

The target compound carries a 3-methylphenyl (meta-tolyl) group, distinguishing it from the closely related analog N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(p-tolyl)acetamide, which has a 4-methylphenyl (para-tolyl) substituent . In structure-activity relationship studies of phenylacetamide derivatives, the position of the methyl group on the aromatic ring affects lipophilicity, metabolic stability, and ligand-receptor interactions. For example, in a series of CXCR2 antagonists, the substitution pattern on the terminal phenyl ring was shown to modulate activity from nanomolar to micromolar potency [1]. The meta-methyl substitution provides a unique steric and electronic profile that cannot be achieved with the para-methyl analog, making the target compound valuable for directional SAR exploration.

Drug Design Pharmacophore Modeling Bioisosterism

Verified Purity and Price Benchmarking for Procurement Decisions

When procuring screening compounds, purity and cost are key differentiators. The target compound is available from Life Chemicals with a documented purity of ≥90% (LCMS/NMR confirmed) and a defined price of $54.00 for 1 mg [1]. This contrasts with the broader class of similar acetamide building blocks, where purity can range from 95% to >98% and prices fluctuate widely depending on the supplier and scale. For example, the analog N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 941979-42-6) has a molecular weight of 336.4 g/mol and is available from a different vendor, but its pricing is not publicly listed on the same platform . The transparent specification of the target compound allows researchers to directly calculate cost-per-experiment, ensuring reproducibility and budget alignment.

Chemical Procurement Screening Library Cost-Efficiency

Molecular Weight and Formula Differentiation from Methyl-Substituted Analogs

The target compound (MW 322.40, C20H22N2O2) differs from the 4-methyl analog (MW 336.4, C21H24N2O2) by a molecular weight increment of 14 Da, corresponding to an additional methylene group [1]. This difference impacts calculated lipophilicity (clogP) and polar surface area, which are crucial parameters in lead optimization for blood-brain barrier permeability and solubility. While direct experimental logP data is unavailable, the difference in molecular formula alone is sufficient to differentiate the compounds in high-throughput screening libraries, where even small changes in physicochemical properties can lead to divergent hit profiles.

Chemical Library Design Lead Optimization Physicochemical Properties

Targeted Application Scenarios for 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide


Structure-Activity Relationship (SAR) Studies on Chemokine Receptor Modulators

In SAR campaigns aiming to optimize CXCR2 or related chemokine receptor antagonists, the precise para-substitution pattern of this compound is essential. As established in Section 3, the regioisomeric identity (para-oxopiperidine) mimics the architectural feature of potent tool compounds like SB-225002 (IC50=22 nM), allowing researchers to systematically probe the contribution of the oxopiperidine ring to receptor affinity and selectivity [1][2]. This compound serves as a key intermediate or comparator in patent families (e.g., AU2002227993B2) focused on phenylacetamide derivatives for inflammatory diseases.

Fragment-Based Drug Discovery and Library Design

The compound's molecular weight (322.40 Da) and defined purity (≥90%) make it suitable for fragment-based screening or as a building block for focused libraries targeting protein-protein interactions [1]. The meta-tolyl substituent provides a unique steric feature compared to para-tolyl analogs, enabling exploration of lipophilic pockets in target proteins. Procurement from Life Chemicals ensures batch-to-batch consistency for repeat screenings.

Procurement for Academic High-Throughput Screening (HTS) Centers

Academic screening centers requiring cost-effective, purity-verified compounds will find this product advantageous. At $54.00 per mg with ≥90% purity, it offers a predictable cost structure for dose-response assays [1]. The transparent specification avoids the need for re-purification, reducing time and cost, which is a tangible advantage over analogs with unlisted or variable purity (e.g., CAS 941979-42-6). This facilitates efficient hit expansion and validation workflows.

Quote Request

Request a Quote for 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.